molecular formula C19H19F3N6O B3011617 6-(1H-pyrazol-1-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2097917-88-7

6-(1H-pyrazol-1-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No.: B3011617
CAS No.: 2097917-88-7
M. Wt: 404.397
InChI Key: LBZNMEQYUQNSAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1H-pyrazol-1-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C19H19F3N6O and its molecular weight is 404.397. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Potential Anticancer Agents

Research has explored the synthesis of related compounds as potential anticancer agents, focusing on imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines derivatives. These compounds have been found to inhibit mitosis and demonstrate significant antitumor activity in mice. The development of synthesis routes for these compounds involves cyclization of amino-diaminopyridines with ethyl orthoformate and oxidative cyclization with aryl aldehydes, producing imidazopyridine ring systems analogous to the compound of interest (Carroll Temple et al., 1987).

Antimicrobial and Antioxidant Activities

A series of novel pyridine and fused pyridine derivatives, starting from a related base compound, demonstrated moderate to good binding energies towards GlcN-6-P synthase, a target protein. These compounds exhibited antimicrobial and antioxidant activities, highlighting the potential of related chemical structures for therapeutic applications (E. M. Flefel et al., 2018).

Synthesis of Eosinophil Infiltration Inhibitors

Research into fused pyridazines with cyclic amines, including structures similar to the compound , found that these compounds possess both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis. This indicates the potential of such compounds in developing treatments for conditions like atopic dermatitis and allergic rhinitis, with some derivatives undergoing clinical trials (M. Gyoten et al., 2003).

Optical and Electronic Properties

Studies on trisheterocyclic systems with electron-donating amino groups, including structures akin to the compound of interest, have investigated their thermal, redox, UV–Vis absorption, and emission properties. These studies reveal the impact of amine donors and nitrogen-based π-deficient heterocycles on these properties, potentially informing the development of materials for electronic applications (J. Palion-Gazda et al., 2019).

Properties

IUPAC Name

6-pyrazol-1-yl-2-[[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N6O/c20-19(21,22)15-3-1-8-23-18(15)26-11-6-14(7-12-26)13-28-17(29)5-4-16(25-28)27-10-2-9-24-27/h1-5,8-10,14H,6-7,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZNMEQYUQNSAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C4=C(C=CC=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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